molecular formula C18H23ClN2OS B4776397 3-chloro-6-methyl-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide

Cat. No. B4776397
M. Wt: 350.9 g/mol
InChI Key: BZKGRANQPFBPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-methyl-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is also known by its chemical name, CP-122,721, and is a member of the benzothiophene class of compounds.

Mechanism of Action

The mechanism of action of CP-122,721 involves binding to the serotonin transporter in the brain, which results in the inhibition of serotonin reuptake. This leads to an increase in serotonin levels in the brain, which is associated with improved mood and reduced anxiety.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have a range of biochemical and physiological effects. In addition to its effects on serotonin levels, this compound has also been shown to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CP-122,721 for lab experiments is its high potency and selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on CP-122,721. One area of interest is in the development of more potent and selective analogs of this compound for use in therapeutic applications. Another area of research is in the investigation of the potential of this compound for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential mechanisms of action.

Scientific Research Applications

CP-122,721 has been extensively studied for its potential in various research applications. One of the primary areas of research is in the field of neuroscience, where this compound has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, including depression and anxiety.

properties

IUPAC Name

3-chloro-6-methyl-N-(1-propylpiperidin-4-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2OS/c1-3-8-21-9-6-13(7-10-21)20-18(22)17-16(19)14-5-4-12(2)11-15(14)23-17/h4-5,11,13H,3,6-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKGRANQPFBPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-methyl-N-(1-propylpiperidin-4-yl)-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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